molecular formula C9H11F3N4O B2617230 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-93-2

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2617230
M. Wt: 248.209
InChI Key: PVSWUVXJSOUZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a potent inhibitor of the enzyme cGAS, which plays a crucial role in the immune response to viral infections and cancer.

Mechanism Of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the cGAS-STING pathway. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide binds to the active site of cGAS, preventing the binding of DNA and inhibiting the formation of the cGAMP-STING complex. This, in turn, prevents the activation of the STING pathway and the subsequent immune response.

Biochemical And Physiological Effects

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of interferons and cytokines, which are crucial components of the immune response to viral infections. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the activation of the NF-κB pathway, which is a crucial pathway in the immune response to inflammation. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have no significant toxicity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a potent and specific inhibitor of the cGAS-STING pathway, making it an ideal tool for studying the role of this pathway in viral infections and cancer. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to have no significant toxicity in vitro and in vivo, making it a safe tool for use in lab experiments. However, 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a relatively new compound, and its long-term effects are not yet known. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is also a potent inhibitor of the cGAS-STING pathway, which may lead to off-target effects in other pathways.

Future Directions

There are several future directions for the study of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One future direction is to study the long-term effects of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in vivo. Another future direction is to study the effects of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide on other pathways in the immune response. Additionally, the development of more potent and specific inhibitors of the cGAS-STING pathway may lead to new therapeutic options for the treatment of viral infections and cancer.

Synthesis Methods

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is complex and involves several steps, including the reaction of 4-chloro-1H-pyrazole-5-carboxamide with cyclopropylamine, followed by the reaction of the resulting product with 2,2,2-trifluoroethyl isocyanate. The final product is purified using column chromatography to obtain pure 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the cGAS-STING pathway, which is a crucial pathway in the immune response to viral infections and cancer. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to be effective in inhibiting the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-tumor activity in several cancer cell lines.

properties

IUPAC Name

4-amino-N-cyclopropyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-7(6(13)3-14-16)8(17)15-5-1-2-5/h3,5H,1-2,4,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSWUVXJSOUZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=NN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

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